(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)boronic acid
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Overview
Description
(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)boronic acid is an organoboron compound with the molecular formula C10H10BF3O2. This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a phenyl ring bearing a boronic acid group. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently.
Mechanism of Action
Target of Action
The primary target of the compound (4-(1-(Trifluoromethyl)cyclopropyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon–carbon bonds . This occurs through the Suzuki–Miyaura cross-coupling reaction, which can lead to the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the success of the Suzuki–Miyaura cross-coupling reaction, which the compound is involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Additionally, the compound is generally environmentally benign
Biochemical Analysis
Biochemical Properties
(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This compound can interact with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the synthesis of complex organic molecules . Additionally, the trifluoromethyl group can enhance the compound’s stability and reactivity in biochemical environments.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules and enzymes. For instance, the compound can inhibit certain kinases, leading to alterations in phosphorylation cascades and subsequent changes in gene expression . Furthermore, this compound can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. The boronic acid group can interact with hydroxyl groups on enzymes and proteins, leading to enzyme inhibition or activation . This interaction can result in changes in the enzyme’s conformation and activity, thereby affecting downstream biochemical pathways. Additionally, the trifluoromethyl group can enhance the compound’s binding affinity and specificity towards target biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of other reactive species . Over time, this compound may undergo hydrolysis or oxidation, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes beyond a certain concentration.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can act as a substrate or inhibitor for enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle . These interactions can lead to changes in metabolite levels and overall metabolic flux within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its physicochemical properties, such as solubility and membrane permeability. Additionally, this compound can accumulate in certain cellular compartments, affecting its localization and activity.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. These localization patterns can influence the compound’s activity and function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-(Trifluoromethyl)cyclopropyl)phenyl)boronic acid typically involves the following steps:
Formation of the Cyclopropyl Ring: The trifluoromethyl group is introduced to a cyclopropane ring through a cyclopropanation reaction.
Attachment to the Phenyl Ring: The cyclopropyl ring is then attached to a phenyl ring via a Friedel-Crafts alkylation reaction.
Introduction of the Boronic Acid Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The trifluoromethyl group can undergo reduction under specific conditions to form the corresponding cyclopropyl derivative.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biphenyl derivatives.
Oxidation: Phenols.
Reduction: Cyclopropyl derivatives.
Scientific Research Applications
(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
(4-(Trifluoromethyl)phenyl)boronic acid: Similar structure but lacks the cyclopropyl ring.
Phenylboronic acid: Lacks both the trifluoromethyl and cyclopropyl groups.
4-Fluorophenylboronic acid: Contains a fluorine atom instead of the trifluoromethyl group.
Uniqueness
(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)boronic acid is unique due to the presence of both the trifluoromethyl group and the cyclopropyl ring, which impart distinct electronic and steric properties. These features enhance its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
[4-[1-(trifluoromethyl)cyclopropyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BF3O2/c12-10(13,14)9(5-6-9)7-1-3-8(4-2-7)11(15)16/h1-4,15-16H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILYOGIQBGTATO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2(CC2)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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